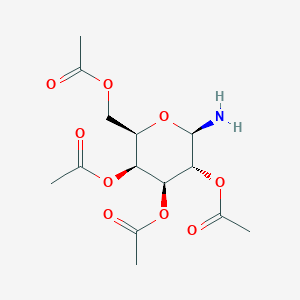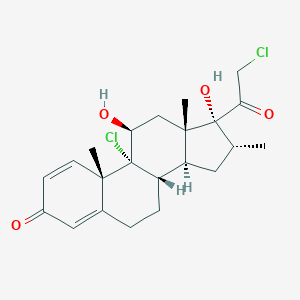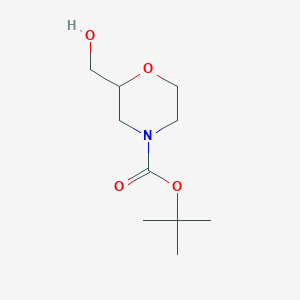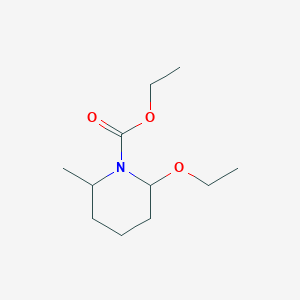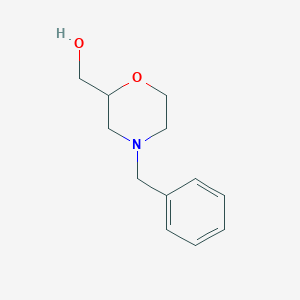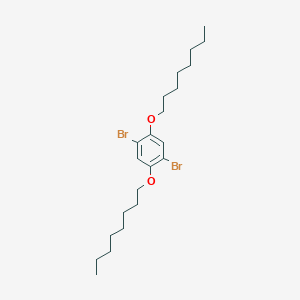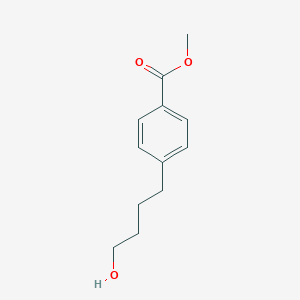
Methyl 4-(4-hydroxybutyl)benzoate
Übersicht
Beschreibung
Methyl 4-(4-hydroxybutyl)benzoate is a chemical compound with the CAS Number: 123910-88-3 . It has a molecular weight of 208.26 and a linear formula of C12H16O3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Methyl 4-(4-hydroxybutyl)benzoate involves several steps. One method involves the use of sodium chlorine monoxide, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, Sodium hydrogenocarbonate, sodium bromide, and sodium chloride in tetrahydrofuran . The reaction is carried out at 7℃ for 2 hours . Another method involves the use of anhydrous Sodium acetate and pyridinium chlorochromate in dichloromethane .Molecular Structure Analysis
The molecular structure of Methyl 4-(4-hydroxybutyl)benzoate is represented by the linear formula C12H16O3 . The InChI Key for this compound is KVKWRSNRAXOBFC-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 4-(4-hydroxybutyl)benzoate can be used as a reactant in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .Physical And Chemical Properties Analysis
Methyl 4-(4-hydroxybutyl)benzoate is a liquid at room temperature . It has a molecular weight of 208.26 and a density of 1.1±0.1 g/cm3 . The boiling point is 343.6±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Crystal Growth and Properties
- Optical and Mechanical Studies : Methyl 4-hydroxybenzoate has been used in the growth of single crystals, with studies focusing on their optical, thermal, and mechanical properties. This research includes spectroscopic studies and hardness measurements, contributing to the understanding of the material's crystal structure and properties (Vijayan et al., 2003).
Pharmacology and Biochemistry
- Neutrophil Pro-Inflammatory Responses : A study on Zanthoxylum ailanthoides, which contains derivatives of methyl 4-hydroxybenzoate, reported the effects of these compounds on neutrophil pro-inflammatory responses. The findings contribute to the understanding of these compounds' potential medicinal properties (Chung et al., 2013).
Fluorescence and Spectroscopy
- Fluorescence Probe Properties : Investigations into the fluorescence probe properties of methyl 4-hydroxybenzoate derivatives have been conducted. This research is significant for understanding the binding sites and fluorescence emission properties of these compounds in different media, which is essential for various applications in biochemistry and materials science (Singh & Darshi, 2002).
Polymer and Material Science
- Synthesis of Monomers for High-Performance Polymers : Research has been conducted on the synthesis of methyl 4-hydroxybenzoate derivatives as monomer precursors for high-performance polymers. This research is crucial for the development of new materials with specific properties, such as enhanced strength or thermal stability (Jianting et al., 2009).
Environmental and Ecological Studies
- Insecticidal Properties : Studies on methyl benzoate, a related compound, have demonstrated insecticidal properties against various pests. This research contributes to the development of environmentally friendly pest control methods (Larson et al., 2021).
Molecular Biology
- Regulation of Aromatic Acid Degradation : Methyl benzoate has been studied in the context of aromatic acid degradation in bacteria. This research provides insights into the metabolic pathways and regulatory mechanisms in microorganisms (Cowles et al., 2000).
Liquid Crystals and Display Technology
- Mesophase Behaviour of Derivatives : The impact of methyl substitution on the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, which are important for liquid crystal displays, has been explored. This research aids in the design of materials for advanced display technologies (Naoum et al., 2015).
Safety And Hazards
Methyl 4-(4-hydroxybutyl)benzoate has been classified with the signal word “Warning” and hazard statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
methyl 4-(4-hydroxybutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWRSNRAXOBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-hydroxybutyl)benzoate | |
CAS RN |
123910-88-3 | |
| Record name | methyl 4-(4-hydroxybutyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
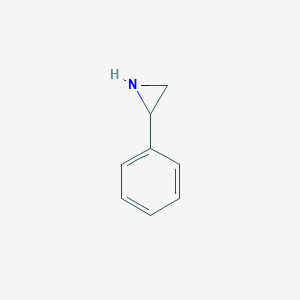
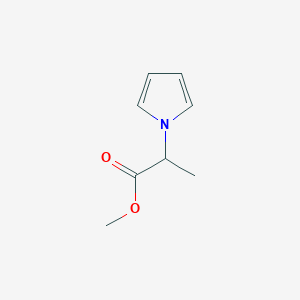
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
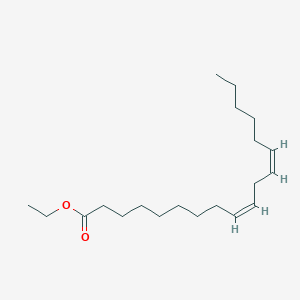
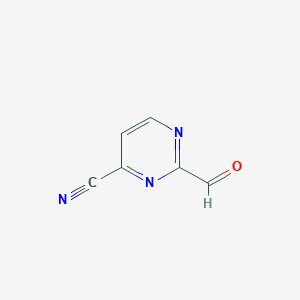
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
